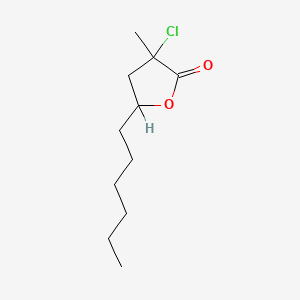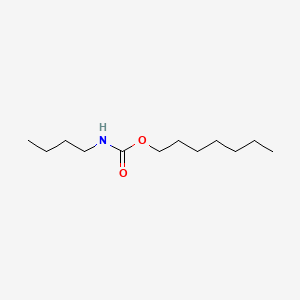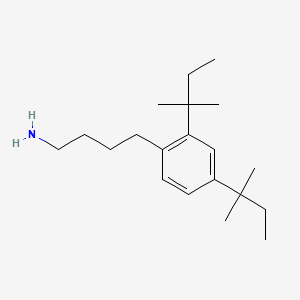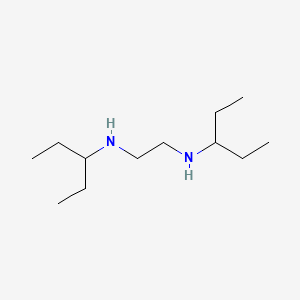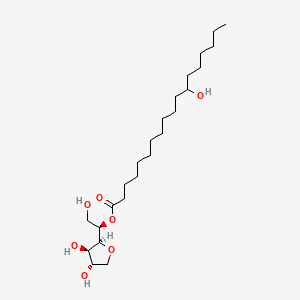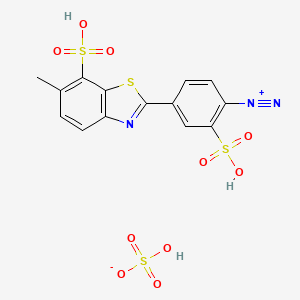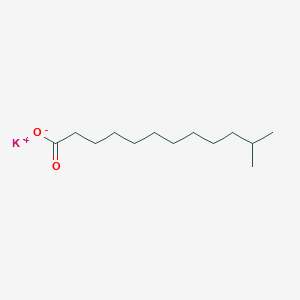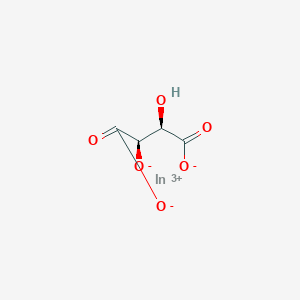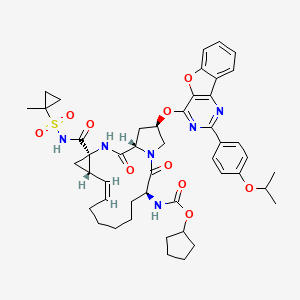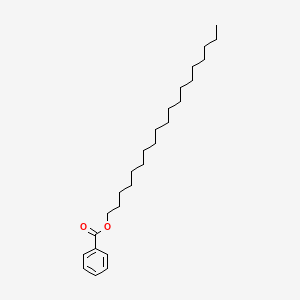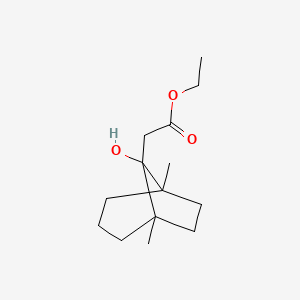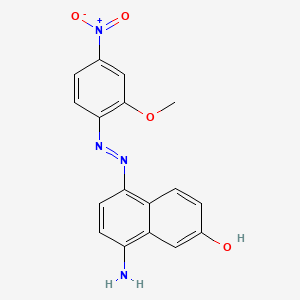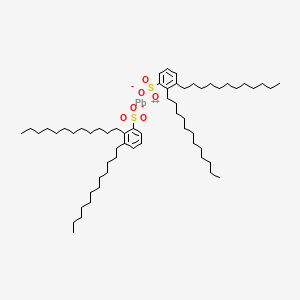
2,3-dichloroaniline;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloroaniline: is a chemical compound consisting of an aniline ring substituted with two chlorine atoms at the 2 and 3 positions. It has the molecular formula C6H5Cl2N and is one of the six isomers of dichloroaniline . This compound is colorless, although commercial samples may appear colored due to impurities Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H2SO4 . It is widely used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloroaniline can be synthesized through various methods. One common method involves the reaction of 2,4-dichloroaniline with hydrochloric acid or sulfuric acid to form 2,4-dichloroaniline hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline . This intermediate is further processed to obtain 2,3-dichloroaniline.
Industrial Production Methods: Industrial production of 2,3-dichloroaniline often involves the sulfonation of 3,4-dichloroaniline dissolved in 100% sulfuric acid. The sulfonation is carried out with 55-65% oleum, corresponding to 3.1-3.6 moles of sulfur trioxide per mole of 3,4-dichloroaniline. The reaction is completed by stirring at 95-100°C .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products:
Oxidation: Nitro compounds.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2,3-Dichloroaniline has several applications in scientific research:
Chemistry: It is used in the synthesis of dyes, pigments, and optical brighteners.
Biology: It is used in the study of enzyme inhibition and protein binding.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is used as a flame retardant for polymers and in the manufacturing of growth regulators.
Mechanism of Action
The mechanism of action of 2,3-dichloroaniline involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of specific enzymes. The chlorine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
2,3-Dichloroaniline is one of the six isomers of dichloroaniline. The other isomers include:
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Compared to its isomers, 2,3-dichloroaniline has unique properties due to the specific positions of the chlorine atoms on the aniline ring. This affects its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
72066-85-4 |
|---|---|
Molecular Formula |
C12H12Cl4N2O4S |
Molecular Weight |
422.1 g/mol |
IUPAC Name |
2,3-dichloroaniline;sulfuric acid |
InChI |
InChI=1S/2C6H5Cl2N.H2O4S/c2*7-4-2-1-3-5(9)6(4)8;1-5(2,3)4/h2*1-3H,9H2;(H2,1,2,3,4) |
InChI Key |
NKGJXGZQRYDEPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N.C1=CC(=C(C(=C1)Cl)Cl)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


